2-Chloro-6-nitrobenzoic acid
CAS No.: 5344-49-0
Cat. No.: VC2479970
Molecular Formula: C7H4ClNO4
Molecular Weight: 201.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5344-49-0 |
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Molecular Formula | C7H4ClNO4 |
Molecular Weight | 201.56 g/mol |
IUPAC Name | 2-chloro-6-nitrobenzoic acid |
Standard InChI | InChI=1S/C7H4ClNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) |
Standard InChI Key | JYHOMEFOTKWQPN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Basic Properties
Molecular Structure
2-Chloro-6-nitrobenzoic acid has a molecular formula of C7H4ClNO4 and a molecular weight of 201.56 g/mol . The structure consists of a benzoic acid backbone with chloro and nitro substituents at positions 2 and 6, respectively. The compound's exact mass is 200.982880 .
Physical Properties
This compound appears as an off-white to cream crystalline solid . Its key physical properties are summarized in the following table:
Chemical Properties
2-Chloro-6-nitrobenzoic acid exhibits important chemical properties that contribute to its value in various applications:
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pKa Value: 1.342 at 25°C, indicating its strong acidic nature
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Reactive Functional Groups: Carboxylic acid, nitro, and chloro groups that can participate in various chemical transformations
Synthesis Methods
Oxidation of 2-chloro-6-nitro-toluene
One established method for synthesizing 2-Chloro-6-nitrobenzoic acid involves the oxidation of 2-chloro-6-nitro-toluene using potassium permanganate in an alkaline medium :
A detailed synthesis procedure involves:
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Heating a mixture of 77.7 gm (0.453 mol) of 2-chloro-6-nitro-toluene with 190 gm (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water at 100°C for 8.5 hours.
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Adding an additional 25 gm (0.16 mol) of potassium permanganate and heating for another 2.5 hours at 100°C.
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Removing unreacted starting material via steam distillation.
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Filtering the reaction solution, washing the filter cake with hot water, and evaporating the combined filtrates to about 750 ml.
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Acidifying with hydrochloric acid to precipitate the product, which is then filtered and dried .
Nitration Method
An alternative synthesis method uses nitric acid with 1,2-dichlorobenzene at elevated temperatures:
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The organic phase is heated to 100°C, and 1,2-dichlorobenzene is distilled off at 15 mbar over 2 hours to a residual content of 4% by weight.
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400 mol% (based on 2-chloro-6-nitrotoluene used) of 65% strength by weight nitric acid is introduced into an autoclave and heated to 140°C.
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Benzyl alcohol, largely freed from the solvent, is metered in uniformly over 8.5 hours, maintaining a constant pressure of 10 bar in the autoclave.
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After the total amount of benzyl alcohol has been added, the mixture is stirred for an additional 10 minutes, cooled to 100°C, and decompressed.
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Aqueous nitric acid is distilled off with a gentle vacuum, and the residue is dissolved with 400 g of 1,2-dichlorobenzene.
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The mixture is cooled to 25°C over 4 hours, and the precipitated 2-chloro-6-nitrobenzoic acid is filtered off and washed with a small amount of cold 1,2-dichlorobenzene .
This method has been reported to produce 2-chloro-6-nitrobenzoic acid in 78% yield based on the 2-chloro-6-nitrotoluene used .
Other Synthesis Routes
Research continues on developing more efficient and environmentally friendly synthesis methods for 2-chloro-6-nitrobenzoic acid. These include catalytic approaches and alternative oxidation processes that aim to improve yield and reduce waste . A patent application describes a 2-chloro-6-nitrobenzoic acid catalyst and its preparation method, suggesting ongoing development in catalytic synthesis approaches .
Applications and Significance
Pharmaceutical Applications
2-Chloro-6-nitrobenzoic acid serves as a crucial intermediate in the pharmaceutical industry:
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It is notably used in the production of laquinimod, a drug employed for the treatment of multiple sclerosis .
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The compound serves as a precursor to 2-amino-6-chlorobenzoic acid, a key intermediate in various pharmaceutical syntheses .
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It is utilized in the synthesis of antibiotics and anti-inflammatory agents .
Agricultural Applications
In the agricultural sector, 2-Chloro-6-nitrobenzoic acid contributes to the development of important products:
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It functions as an intermediate for preparing pyrimidine salicylic acid herbicides .
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It is used as a precursor in agrochemical synthesis, particularly for herbicide formulations .
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Its chemical properties make it valuable for developing compounds with specific biological activities targeting plant processes .
Research and Development Uses
The compound has significant value in research settings:
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It is used in coordination chemistry research for the synthesis of metal complexes .
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Studies have investigated metal complexes with nitrobenzoic acids for potential anti-tumor activity, as seen in research with the related compound 2-chloro-5-nitrobenzoic acid .
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It is utilized in crystal engineering approaches for the development of molecular salts and cocrystals with various properties, similar to studies conducted with the isomer 2-chloro-4-nitrobenzoic acid .
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It serves as a versatile building block in organic chemistry for the synthesis of more complex structures .
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The compound can be analyzed using reverse phase (RP) HPLC methods with simple conditions, making it valuable for analytical research .
Market and Supply Chain
2-Chloro-6-nitrobenzoic acid is commercially available from various chemical suppliers globally. The compound is typically packaged in fiber drums with double PE liners in quantities such as 25 kg . The market for this compound is driven by its applications in pharmaceutical intermediates, agrochemicals, and research chemicals .
Quality standards for commercial 2-Chloro-6-nitrobenzoic acid typically include:
Quality Parameter | Specification |
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Purity (HPLC) | ≥99.0% |
Chloride Content | ≤0.5% |
Residual Solvents | Meets ICH Q3C guidelines |
Heavy Metals | ≤10 ppm |
Manufacturers in China, such as NINGBO INNO PHARMCHEM CO.,LTD., play a significant role in the supply chain of this compound, ensuring availability for various industries . The compound is available in various quantities from suppliers, with prices ranging from approximately $23 for 250mg to $617 for 5g , depending on purity and supplier.
Future Research Directions
Ongoing research on 2-Chloro-6-nitrobenzoic acid focuses on several areas:
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Development of more efficient and environmentally friendly synthesis methods, including catalytic approaches .
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Exploration of new applications in drug development and advanced materials .
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Investigation of its potential use in coordination chemistry for developing compounds with therapeutic properties, similar to research conducted with related nitrobenzoic acids .
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Study of crystal engineering approaches using this compound as a coformer for improving pharmaceutical properties, analogous to research with its isomers .
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Continued optimization of analytical methods for the detection and quantification of the compound and its derivatives .
The future of 2-Chloro-6-nitrobenzoic acid appears promising as researchers continue to explore its potential in various fields, particularly in pharmaceutical development and agrochemical applications .
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